molecular formula C15H11NO2 B14352148 2-Cyclohepta-2,4,6-trien-1-ylisoindole-1,3-dione CAS No. 92497-80-8

2-Cyclohepta-2,4,6-trien-1-ylisoindole-1,3-dione

Cat. No.: B14352148
CAS No.: 92497-80-8
M. Wt: 237.25 g/mol
InChI Key: FFRBLLZZLAGORU-UHFFFAOYSA-N
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Description

2-Cyclohepta-2,4,6-trien-1-ylisoindole-1,3-dione is an organic compound that features a unique structure combining a cycloheptatriene ring with an isoindole-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohepta-2,4,6-trien-1-ylisoindole-1,3-dione can be achieved through several methods. One common approach involves the reaction of cycloheptatriene with isoindole-1,3-dione under specific conditions. For instance, the reaction can be carried out in the presence of a catalyst such as selenium dioxide, which facilitates the oxidation of cycloheptatriene to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohepta-2,4,6-trien-1-ylisoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a range of substituted compounds.

Mechanism of Action

The mechanism of action of 2-Cyclohepta-2,4,6-trien-1-ylisoindole-1,3-dione involves its interaction with specific molecular targets. For instance, it can modulate dopamine receptors, influencing neurological pathways and potentially offering therapeutic benefits in conditions like Parkinson’s disease . The compound’s structure allows it to interact with various enzymes and receptors, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohepta-2,4,6-trien-1-ylisoindole-1,3-dione is unique due to its combination of the cycloheptatriene ring and isoindole-1,3-dione moiety

Properties

92497-80-8

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

2-cyclohepta-2,4,6-trien-1-ylisoindole-1,3-dione

InChI

InChI=1S/C15H11NO2/c17-14-12-9-5-6-10-13(12)15(18)16(14)11-7-3-1-2-4-8-11/h1-11H

InChI Key

FFRBLLZZLAGORU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC(C=C1)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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